molecular formula C15H16N6OS2 B369944 N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea CAS No. 765922-28-9

N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea

Cat. No.: B369944
CAS No.: 765922-28-9
M. Wt: 360.5g/mol
InChI Key: XICBDBQCSOLKMN-UHFFFAOYSA-N
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Description

N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of the ring. The triazolo[3,4-b][1,3,4]thiadiazole moiety in this compound is a hybrid structure formed by the fusion of triazole and thiadiazole rings, which are known for their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various substituted phenyl isothiocyanates in the presence of a base such as piperidine. The reaction is usually carried out in refluxing ethanol for several hours .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit carbonic anhydrase, cholinesterase, and other enzymes, resulting in antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea is unique due to its specific substitution pattern and the presence of the carbamothioyl group, which may enhance its biological activity and specificity compared to other similar compounds .

Properties

CAS No.

765922-28-9

Molecular Formula

C15H16N6OS2

Molecular Weight

360.5g/mol

IUPAC Name

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]acetamide

InChI

InChI=1S/C15H16N6OS2/c1-4-12-18-19-15-21(12)20-13(24-15)10-6-5-8(2)11(7-10)17-14(23)16-9(3)22/h5-7H,4H2,1-3H3,(H2,16,17,22,23)

InChI Key

XICBDBQCSOLKMN-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C

Origin of Product

United States

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